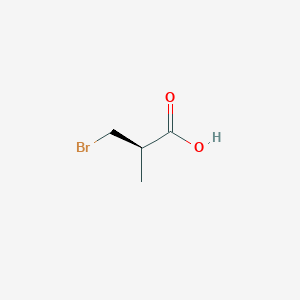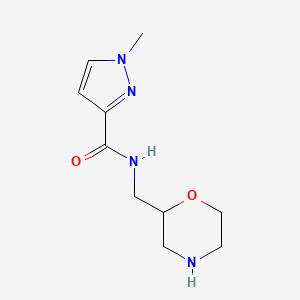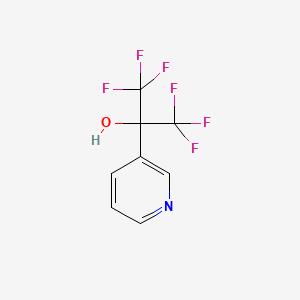
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with tert-butyl, methyl, bromo, and fluorophenoxy groups, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. The key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Substituents: The tert-butyl, methyl, bromo, and fluorophenoxy groups are introduced through various substitution reactions, often using reagents like tert-butyl bromide, methyl iodide, bromine, and fluorophenol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromo and fluorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines
Uniqueness
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate is unique due to its specific combination of substituents and the resulting chemical properties. The presence of both bromo and fluorophenoxy groups, along with the pyrrolidine ring, distinguishes it from other similar compounds, potentially offering unique reactivity and applications.
Eigenschaften
Molekularformel |
C17H21BrFNO5 |
|---|---|
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21BrFNO5/c1-17(2,3)25-16(22)20-9-10(8-12(20)15(21)23-4)24-13-7-5-6-11(18)14(13)19/h5-7,10,12H,8-9H2,1-4H3/t10-,12-/m0/s1 |
InChI-Schlüssel |
YBULDUDDKLGVLE-JQWIXIFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=C(C(=CC=C2)Br)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=C(C(=CC=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)






![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)

